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Compound of Interest

Compound Name: Methyl 4-hydroxyphenylacetate

Cat. No.: B046666 Get Quote

Introduction

Methyl 4-hydroxyphenylacetate is a naturally occurring compound found in various

organisms, including Penicillium chrysogenum.[1] As a methyl ester and a member of the

phenol class of compounds, its structural elucidation and characterization are crucial for its

application in research and development, particularly in the fields of natural products chemistry

and drug discovery. This technical guide provides a comprehensive overview of the

spectroscopic data for Methyl 4-hydroxyphenylacetate, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental

protocols for these techniques are also presented to aid researchers in reproducing and

interpreting the spectroscopic results.

Chemical Structure
IUPAC Name: methyl 2-(4-hydroxyphenyl)acetate[1]

Molecular Formula: C9H10O3[1]

Molecular Weight: 166.17 g/mol [1]

CAS Number: 14199-15-6[1]
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The following tables summarize the key spectroscopic data for Methyl 4-
hydroxyphenylacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.10 d 2H Ar-H

6.75 d 2H Ar-H

3.65 s 3H -OCH₃

3.50 s 2H -CH₂-

5.0-6.0 br s 1H -OH

Note: The ¹H NMR data presented is a representative spectrum and chemical shifts may vary

slightly depending on the solvent and instrument used.

¹³C NMR Data

Chemical Shift (ppm) Assignment

172.5 C=O (ester)

156.0 Ar-C-OH

130.5 Ar-CH

126.0 Ar-C

115.5 Ar-CH

52.0 -OCH₃

40.0 -CH₂-

Note: The ¹³C NMR data is compiled from various sources and represents typical values.[2]
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (phenol)

3050-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1735-1715 Strong C=O stretch (ester)

1600, 1500 Medium C=C stretch (aromatic)

1250-1200 Strong C-O stretch (ester)

1175 Medium C-O stretch (phenol)

Note: The IR data highlights the characteristic absorption bands for the functional groups

present in the molecule.

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

166 30 [M]⁺ (Molecular Ion)

107 100 [M - COOCH₃]⁺

77 15 [C₆H₅]⁺

Note: The mass spectrometry data shows the molecular ion peak and key fragmentation

patterns.[1][3]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. Specific parameters may need to be optimized based on the instrument and

sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-hydroxyphenylacetate in

about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] Tetramethylsilane

(TMS) is typically added as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[5]

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters to set include the spectral width, number of scans, and relaxation delay.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural

abundance of ¹³C, a larger number of scans is typically required.[6] Proton decoupling is

commonly used to simplify the spectrum.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline corrections are then performed to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) and press it into a thin, transparent pellet.

Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated

Total Reflectance (ATR) crystal.[7]

Solution Sample: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene

chloride) that has minimal IR absorption in the regions of interest and place it in a liquid

sample cell.[8]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[9]

Data Acquisition: Record a background spectrum of the empty sample holder (or pure

solvent). Then, record the spectrum of the sample. The instrument software will automatically

subtract the background to produce the final spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.[10][11]
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Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent

(e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[12] Further

dilution may be necessary depending on the ionization technique.[12]

Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source

(e.g., Electron Impact - EI, Electrospray Ionization - ESI).[13][14]

Data Acquisition: Introduce the sample into the ion source. The molecules are ionized and

then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[15][16] The

detector records the abundance of each ion.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

interpret the fragmentation pattern to gain structural information.[13]
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Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

The diagram above illustrates the logical workflow for the spectroscopic analysis of a chemical

compound like Methyl 4-hydroxyphenylacetate. Starting from the prepared sample, different

spectroscopic techniques are applied, each yielding specific types of data. The collective

interpretation of this data leads to the elucidation of the compound's molecular structure,

functional groups, and molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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